N-(4-acetylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-11-7-8-22-15(9-11)20-17(21-18(22)25)26-10-16(24)19-14-5-3-13(4-6-14)12(2)23/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMQOJSYSBLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido-triazine core with an acetylphenyl group and a sulfanyl moiety. The molecular formula is C₁₈H₁₈N₄O₂S, and it possesses several functional groups that contribute to its reactivity and biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
-
Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Cyclooxygenase (COX) : Involved in inflammation pathways.
- Proteases : Implicated in various diseases including cancer.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may help in mitigating oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest it may have antibacterial and antifungal effects, although further research is needed to confirm these findings.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | AChE inhibition assay | IC₅₀ = 12.5 μM (moderate inhibition) |
| Study 2 | Antioxidant assay | Exhibited significant DPPH radical scavenging activity |
| Study 3 | Antimicrobial testing | Effective against Staphylococcus aureus (zone of inhibition = 15 mm) |
Case Studies
- Case Study on Neuroprotection : In a study examining neuroprotective effects, the compound was found to reduce neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in treating neurodegenerative diseases.
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of the compound. Results indicated a reduction in pro-inflammatory cytokines when treated with this compound in cellular models.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of the compound indicates good absorption and distribution characteristics based on computational predictions. Additionally, toxicity assessments using ProtTox-II software suggest that the compound does not exhibit significant cytotoxicity or hepatotoxicity at therapeutic concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzimidazole Derivatives
- Example: N-(4-Acetylphenyl)-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}acetamide (4a) Structure: Benzimidazole replaces pyrido-triazinone. Activity: Demonstrated antiproliferative properties in synthesis studies. Key Difference: Benzimidazole’s planar structure may enhance DNA intercalation, whereas pyrido-triazinone’s fused rings could improve metabolic stability.
Triazole Derivatives
- Examples: VUAA-1 and OLC-12 (Orco agonists) Structure: 1,2,4-triazole core with ethyl/pyridinyl substituents. Activity: Target insect odorant receptors (ORs). Key Difference: Triazoles exhibit strong hydrogen-bonding capacity, whereas pyrido-triazinone’s carbonyl groups may favor interactions with serine/threonine kinases.
Oxadiazole Derivatives
- Example: N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Structure: 1,3,4-oxadiazole linked to indole. Activity: Evaluated for LOX, α-glucosidase, and BChE inhibition.
Substituent Effects
Aryl Group Modifications
- Nitro vs. Acetyl Groups :
- Impact: Nitro groups increase electrophilicity but may raise toxicity concerns.
Sulfur Modifications
Physicochemical Properties
- Solubility: Pyrido-triazinone’s fused rings may reduce solubility compared to oxadiazoles or sulfamoyl-containing analogs .
- Stability :
- The absence of nitro groups in the target compound suggests better metabolic stability than nitro-phenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
